molecular formula C16H32 B12332557 3-Hexadecene CAS No. 74533-95-2

3-Hexadecene

Cat. No.: B12332557
CAS No.: 74533-95-2
M. Wt: 224.42 g/mol
InChI Key: QIZDLUWRENVVJW-FNORWQNLSA-N
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Description

3-Hexadecene is an organic compound with the molecular formula C₁₆H₃₂ . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound exists in different stereoisomeric forms, including the cis and trans configurations. The compound is primarily used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexadecene can be synthesized through several methods, including:

    Hydrogenation of Hexadecyne: This involves the partial hydrogenation of hexadecyne using a catalyst such as palladium on carbon (Pd/C) under controlled conditions to yield this compound.

    Dehydration of Hexadecanol: This method involves the dehydration of hexadecanol using acid catalysts like sulfuric acid to produce this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the cracking of long-chain hydrocarbons . This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound, using high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 3-Hexadecene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexadecanone or hexadecanoic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to hexadecane using hydrogen gas in the presence of a catalyst such as palladium.

    Addition Reactions: this compound readily undergoes addition reactions with halogens (e.g., bromine) to form dihaloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Addition: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).

Major Products:

Scientific Research Applications

3-Hexadecene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hexadecene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Hexadecane: An alkane with the formula C₁₆H₃₄, differing from 3-Hexadecene by the absence of a double bond.

    1-Hexadecene: An isomer of this compound with the double bond located at the first carbon atom.

    2-Hexadecene: Another isomer with the double bond at the second carbon atom.

Uniqueness of this compound:

Properties

CAS No.

74533-95-2

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

(E)-hexadec-3-ene

InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h5,7H,3-4,6,8-16H2,1-2H3/b7-5+

InChI Key

QIZDLUWRENVVJW-FNORWQNLSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C/CC

Canonical SMILES

CCCCCCCCCCCCC=CCC

Origin of Product

United States

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